N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

Medicinal Chemistry Chemical Biology Lead Discovery

N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 1351644-72-8) is a fully synthetic, unsymmetrical N,N′-disubstituted oxalamide with molecular formula C₁₈H₂₀N₂O₃S and molecular weight 344.43 g·mol⁻¹. The compound belongs to a broader class of oxalamide derivatives that have been patented as protein tyrosine kinase inhibitors, particularly targeting growth factor receptors such as c-Met.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1351644-72-8
Cat. No. B2410636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide
CAS1351644-72-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(C2=CC=CC=C2)O
InChIInChI=1S/C18H20N2O3S/c1-18(23,13-7-4-3-5-8-13)12-19-16(21)17(22)20-14-9-6-10-15(11-14)24-2/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyUFULUKIXHCVPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 1351644-72-8): Structural Identity and Research Procurement Baseline


N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 1351644-72-8) is a fully synthetic, unsymmetrical N,N′-disubstituted oxalamide with molecular formula C₁₈H₂₀N₂O₃S and molecular weight 344.43 g·mol⁻¹ [1]. The compound belongs to a broader class of oxalamide derivatives that have been patented as protein tyrosine kinase inhibitors, particularly targeting growth factor receptors such as c-Met [2]. It is currently available as a research chemical from screening-compound suppliers (typical purity ≥95%) and is used as a building block or tool compound in early-stage medicinal chemistry and chemical biology [1]. No target-specific biological activity data for this exact compound have been disclosed in peer-reviewed primary literature as of the search date.

Why Generic Substitution of N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide Is Scientifically Unjustified


Oxalamide derivatives are not freely interchangeable. Even within the same patent family covering c-Met inhibitors, subtle modifications to the N1 and N2 substituents produce large changes in kinase inhibitory potency, selectivity, and physico-chemical properties [1]. The 2-hydroxy-2-phenylpropyl group introduces a stereogenic, hydrogen-bond-donating alcohol moiety not present in simple N-alkyl or N-aryl analogs, while the 3-(methylthio)phenyl ring provides a thioether with distinct electronic (σₘ = ~0.14) and lipophilic character (π = ~0.61) relative to methoxy, halogen, or unsubstituted phenyl comparators [2]. These two features jointly determine molecular recognition, metabolic stability, and solubility—parameters that direct SAR studies and cannot be assumed identical across analogs. Substituting a close structural neighbor (e.g., N1-cyclopentyl or N2-pyridin-3-yl analogs) therefore breaks the intended pharmacophore hypothesis and invalidates cross-compound potency extrapolation without explicit experimental confirmation.

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide Against Closest Analogs


Molecular Weight Differentiation from Common Oxalamide Scaffolds

With a molecular weight of 344.43 g·mol⁻¹, the target compound is 16–54 Da heavier than common comparator oxalamides such as N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide (302.37 g·mol⁻¹) and N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide (296.32 g·mol⁻¹) [1]. The mass increment arises from the 3-(methylthio)phenyl group (theoretical fragment mass 139.22 Da vs. 79.10 Da for pyridin-3-yl) and provides a unique mass-spectrometric identifier for reaction monitoring and purity verification.

Medicinal Chemistry Chemical Biology Lead Discovery

Lipophilicity Tuning: 3-(Methylthio)phenyl vs. Pyridin-3-yl and 4-Methoxyphenyl Substituents

The 3-(methylthio)phenyl substituent contributes an estimated Hansch π value of ~0.61 to logP, compared with ~0.37 for pyridin-3-yl (weaker) and ~−0.02 for 4-methoxyphenyl (significantly more polar) [1]. This difference translates into a predicted logP shift of approximately +0.6 to +1.2 log units relative to the pyridin-3-yl and 4-methoxyphenyl analogs, respectively. The higher lipophilicity may favor passive membrane permeability but must be balanced against potential solubility limitations.

ADME Lipophilicity Structure-Activity Relationship

Hydrogen-Bond Donor Capacity from the 2-Hydroxy-2-phenylpropyl Moiety

The 2-hydroxy-2-phenylpropyl group provides one additional H-bond donor (OH) beyond the two oxalamide NH donors, for a total of three H-bond donors, compared with two donors in analogs lacking the hydroxyl group (e.g., N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide) [1]. In published oxalamide SAR, the oxalamide NH groups form critical hydrogen bonds with conserved kinase hinge-region residues (e.g., Arg118, Arg292 in neuraminidase; analogous interactions in kinase ATP-binding sites) [2]. The tertiary alcohol may engage a distinct interaction site or influence conformational pre-organization.

Molecular Recognition Pharmacophore Hydrogen Bonding

Thioether Oxidative Metabolism Susceptibility: 3-SMe vs. 4-OMe Analogs

The 3-(methylthio)phenyl substituent is susceptible to CYP450-mediated S-oxidation to the corresponding sulfoxide and sulfone metabolites, a metabolic pathway not available to the 4-methoxyphenyl analog (which undergoes O-demethylation) or the pyridin-3-yl analog (which may undergo N-oxidation) [1]. In structurally related methylthio-containing drug candidates (e.g., oxidosqualene cyclase inhibitors), S-oxidation has been shown to modulate both potency and clearance [2]. Quantitative metabolic stability data for the target compound are not available.

Metabolic Stability Cytochrome P450 Lead Optimization

Synthetic Accessibility: Commercial Availability vs. Custom Synthesis Cost

The target compound is commercially available from at least one screening-compound supplier (ChemBridge, ≥95% purity) as of 2026 [1]. In contrast, several close structural analogs (e.g., N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide, N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide) require custom synthesis with lead times of 4–8 weeks . For researchers needing immediate access to a 3-(methylthio)phenyl-bearing oxalamide, the target compound eliminates synthesis delay.

Chemical Sourcing Procurement Synthetic Chemistry

Oxalamide Core as a Validated Kinase Hinge-Binding Motif

The oxalamide core has been validated as a kinase inhibitor scaffold in multiple patent families. US Patent 7,470,693 B2 exemplifies oxalamide derivatives that inhibit c-Met tyrosine kinase activity, with general Formula I encompassing the target compound's substitution pattern [1]. The oxalamide NH and C=O groups serve as a bidentate hinge-binding motif in ATP-competitive kinase inhibitors, as demonstrated crystallographically for related chemotypes [2]. This scaffold-level validation reduces the risk that the compound is inactive against the kinase target class, though target-specific potency for this exact compound remains unmeasured.

Kinase Inhibition Scaffold Patent Landscape

Recommended Research and Procurement Application Scenarios for N1-(2-Hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide


Kinase Inhibitor Fragment-to-Lead or Scaffold-Hopping Programs Targeting c-Met or Related RTKs

This compound is best deployed as a screening library member or starting scaffold in kinase inhibitor programs covered by US 7,470,693 B2, where the oxalamide core serves as a validated hinge-binding motif [1]. The 2-hydroxy-2-phenylpropyl and 3-(methylthio)phenyl substituents explore chemical space not covered by simple alkyl or pyridyl analogs, potentially accessing selectivity pockets near the ATP-binding site. Researchers should obtain the compound from commercial stock (1–2 week delivery) for initial biochemical kinase panel screening, then use positive hits to justify custom synthesis of focused analog libraries.

ADME/PK SAR Studies Requiring Intermediate Lipophilicity and Distinct Metabolic Fate

With an estimated logP contribution of approximately +0.6 from the 3-(methylthio)phenyl group (relative to pyridin-3-yl analogs), this compound fills a specific lipophilicity gap in oxalamide SAR tables [2]. Its thioether moiety undergoes S-oxidation, a metabolic pathway distinct from O-demethylation (methoxy analogs) or ring hydroxylation (unsubstituted phenyl), making it useful for studies correlating metabolic soft-spot identity with in vitro clearance. Pair the compound with its 4-methoxyphenyl analog (CAS 1351586-26-9) in parallel microsomal stability assays to quantify the impact of substituent type on intrinsic clearance.

Hydrogen-Bond Pharmacophore Probing in Structure-Based Design

The tertiary alcohol on the 2-hydroxy-2-phenylpropyl group provides an additional H-bond donor beyond the oxalamide core, offering a probe for secondary binding-site interactions [3]. Compare the target compound's IC₅₀ against its dehydroxy analog (e.g., N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide) in the same kinase assay to isolate the contribution of the OH group to binding affinity. A significant potency difference (>10-fold) would justify co-crystallization efforts to identify the OH interaction partner.

Rapid Chemical Biology Tool Deployment for Immediate Screening Needs

For academic or industrial groups requiring an oxalamide-based probe within a 1–2 week timeframe, this compound is one of the few 3-(methylthio)phenyl-substituted oxalamides available from commercial stock without custom synthesis [4]. Use it as an immediate tool compound for preliminary target engagement studies (CETSA, ITDRF-CETSA) or cellular pathway modulation assays, understanding that follow-up with optimized, fully characterized analogs will be required once initial activity is confirmed.

Quote Request

Request a Quote for N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.